Heterocyclic Core Comparison: Imidazole vs. Pyrazole Analog on Predicted Physicochemical Profile
A direct comparison of the target imidazole compound (1428351-17-0) with its closest commercial pyrazole analog (CAS 1796961-25-5) reveals critical differences in the heterocyclic core. While both share the same C11H20N4O4S2 formula, the replacement of imidazole with pyrazole alters hydrogen bond donor/acceptor (HBD/HBA) capabilities and electronic distribution. The pyrazole analog has a reported calculated partition coefficient (XLogP3) of -0.8, which is explicitly noted in its vendor datasheet . In contrast, the imidazole scaffold typically exhibits a slightly higher logP due to differences in ring aromaticity and solvent accessibility, impacting passive membrane permeability predictions. This quantifiable lipophilicity shift is a key differentiator for projects where crossing biological barriers is a design goal [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~ -0.5 to -0.7 (estimated based on class-level imidazole vs. pyrazole shift, awaiting experimental determination) |
| Comparator Or Baseline | Pyrazole analog CAS 1796961-25-5: XLogP3 = -0.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.1 to +0.3 (Imidazole > Pyrazole) |
| Conditions | In silico calculation; standard XLogP3 prediction model . |
Why This Matters
This difference in predicted lipophilicity can influence pharmacokinetic profiling and solubility, which is crucial for selecting the optimal scaffold during hit-to-lead optimization.
- [1] PubChem. (2026). PubChem Database. National Center for Biotechnology Information. For XLogP3 prediction methodology. View Source
